2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
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Overview
Description
2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a complex organic compound that features a trifluoromethyl group and a phenothiazine core
Preparation Methods
The synthesis of 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multiple steps, starting with the preparation of the phenothiazine core. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The diethylamino group is then added through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl ketones and phenothiazine derivatives. Compared to these, 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is unique due to its combination of a trifluoromethyl group and a phenothiazine core, which imparts distinct chemical and biological properties. Other similar compounds include 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid and various trifluoromethylated phenothiazines .
Properties
Molecular Formula |
C19H19F3N2OS |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(diethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C19H19F3N2OS/c1-3-23(4-2)12-18(25)24-14-7-5-6-8-16(14)26-17-10-9-13(11-15(17)24)19(20,21)22/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
TVDDTARAMCNXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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